5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-4-fluorophenoxy)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-3-6(12)1-2-8(7)16-9-4-13-5-14-10(9)15/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHJNORKSXDYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=CN=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 2 Bromo 4 Fluorophenoxy Pyrimidin 4 Ol and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies for Pyrimidine-Phenoxy Systems
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol, the primary disconnection strategy involves cleaving the aryl ether bond (C-O), which is a key structural feature.
This disconnection leads to two primary synthons: a pyrimidine-based electrophile or nucleophile and a corresponding phenol-based counterpart. The most logical disconnections are:
Disconnection A (C-O bond): This breaks the molecule into 5-halopyrimidin-4-ol (an electrophile) and 2-Bromo-4-fluorophenol (a nucleophile). This is the most common and direct approach.
Disconnection B (C-O bond): This pathway considers 5-hydroxypyrimidin-4-ol (a nucleophile) and an activated 1-bromo-2-halo-4-fluorobenzene derivative (an electrophile).
The choice between these strategies often depends on the availability of starting materials and the desired substitution patterns on both the pyrimidine (B1678525) and phenyl rings. The deconstruction-reconstruction approach, where a complex pyrimidine is broken down into a simpler building block and then rebuilt, offers another versatile strategy for creating diverse analogues. nih.gov
Precursor Synthesis and Strategic Functionalization
The successful synthesis of the target molecule relies heavily on the efficient preparation and functionalization of its key precursors: the substituted phenol (B47542) and the pyrimidine core.
Synthesis of Substituted Phenols: Focus on 2-Bromo-4-fluorophenol and Structurally Related Derivatives
2-Bromo-4-fluorophenol is a crucial intermediate. A common and effective method for its synthesis is the direct bromination of 4-fluorophenol. guidechem.comprepchem.com This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity due to the directing effects of the hydroxyl and fluoro groups.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| 4-Fluorophenol | Bromine (Br₂) | Dichloroethane | 5-10°C | 2-Bromo-4-fluorophenol | 95% guidechem.com |
| 4-Fluorophenol | Bromine (Br₂) | Dichloromethane | -20°C, then 24h at RT | 2-Bromo-4-fluorophenol | ~80% prepchem.com |
| 2-Fluorophenol | Bromine (Br₂) | Methylene chloride | 3°C to RT | 4-Bromo-2-fluorophenol | 90% chemicalbook.com |
An alternative route involves the demethylation of 2-bromo-4-fluorobenzyl ether. guidechem.com The synthesis of other structurally related derivatives can be achieved by modifying the starting phenol and the brominating agent, allowing for a range of substitutions on the phenyl ring. google.com
Methodologies for the Construction and Functionalization of the Pyrimidine Core
The pyrimidine core can be constructed through various cyclization reactions. A common approach involves the condensation of a three-carbon unit with a source of amidine. For the synthesis of a 5-substituted pyrimidin-4-ol, a key precursor is often a 5-halopyrimidin-4-ol, which serves as an electrophile in the subsequent coupling reaction.
The functionalization of the pyrimidine ring, particularly at the C5 position, is essential for introducing the desired phenoxy group. Direct halogenation of pyrimidin-4-ol can provide the necessary 5-halopyrimidine precursor. researchgate.net The reactivity of different positions on the pyrimidine ring allows for selective functionalization. For instance, in 2,4-dichloroquinazoline, nucleophilic aromatic substitution occurs regioselectively at the 4-position. nih.gov This inherent reactivity can be exploited to control the introduction of substituents.
Formation of the Aryloxy Linkage: Mechanistic Considerations and Optimized Synthetic Approaches
The formation of the C-O ether linkage between the pyrimidine and phenyl rings is the cornerstone of the synthesis. Two primary methodologies are employed: copper-catalyzed Ullmann-type coupling and nucleophilic aromatic substitution (SNAr).
Copper-catalyzed Ullmann-type coupling: This reaction is a classic and reliable method for forming aryl ethers. wikipedia.orgorganic-chemistry.org It typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. In the context of synthesizing this compound, this would involve coupling 2-Bromo-4-fluorophenol with a 5-halopyrimidin-4-ol.
The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org Modern advancements have introduced various ligands, such as amino acids and N,N-dimethylglycine, which can accelerate the reaction and allow for milder conditions. nih.gov
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temperature |
| 5-Iodo-pyrimidin-4-ol | 2-Bromo-4-fluorophenol | CuI / L-proline | K₂CO₃ | DMSO | 90-120°C |
| 5-Bromo-pyrimidin-4-ol | 2-Bromo-4-fluorophenol | Cu₂O / Salicylaldoxime | Cs₂CO₃ | NMP | 110-130°C |
Nucleophilic Aromatic Substitution (SNAr) on Activated Pyrimidines: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups or when a good leaving group is present at an activated position. The SNAr reaction provides a metal-free alternative for forming the aryl ether linkage. nih.gov
In this approach, a 5-halopyrimidin-4-ol (where the halogen acts as a leaving group) reacts with the sodium or potassium salt of 2-Bromo-4-fluorophenol. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted. nih.gov The rate of reaction is influenced by the nature of the leaving group (I > Br > Cl) and the electron-withdrawing character of the pyrimidine ring. While traditionally viewed as a two-step process, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.gov
Post-Synthetic Modifications and Controlled Derivatization Strategies
Once the core structure of this compound is assembled, further modifications can be undertaken to generate a library of analogues for structure-activity relationship (SAR) studies.
Structural Diversification of the Pyrimidine Nucleus for Enhanced Biological Profiles
The pyrimidine nucleus offers several positions (e.g., C2, C6) that can be functionalized to modulate the compound's biological and physicochemical properties. The position of substituents on the pyrimidine ring is known to greatly influence its biological activity. nih.govresearchgate.net
Strategies for diversification include:
Substitution at C2 and C6: If the pyrimidine core is constructed with suitable leaving groups (e.g., chloro or methylthio groups) at the C2 or C6 positions, these can be displaced by various nucleophiles (amines, thiols, etc.) to introduce new functional groups.
N-Alkylation/Arylation: The nitrogen atoms in the pyrimidine ring can be alkylated or arylated to explore the impact of substitution on biological activity.
Modification of Existing Substituents: The bromo and fluoro groups on the phenoxy moiety can also be subjected to further reactions, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity.
A "deconstruction-reconstruction" strategy can also be employed, where the synthesized pyrimidine ring is opened to an intermediate and then re-closed with different reagents to create a variety of other heterocyclic systems, or differently substituted pyrimidines. nih.gov This approach allows for significant structural modifications that would be difficult to achieve through direct functionalization. nih.gov These late-stage modifications are invaluable for efficiently exploring the chemical space around the core scaffold to optimize for a desired biological profile. rsc.orghumanjournals.com
Tailoring Substituents on the Halogenated Phenoxy Moiety for Targeted Modulation
The strategic modification of substituents on the halogenated phenoxy moiety of this compound and its analogues is a cornerstone of modern drug discovery, allowing for the fine-tuning of their pharmacological profiles. Structure-activity relationship (SAR) studies are pivotal in understanding how alterations to the electronic and steric properties of the phenoxy ring influence the compound's interaction with biological targets.
The presence of halogen atoms, such as bromine and fluorine, on the phenyl ring plays a critical role in the molecule's biological activity and pharmacokinetic properties. Halogens can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the substitution pattern of halogens can influence the molecule's ability to form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-protein complex.
Research into pyrimidine derivatives has shown that the introduction of various substituents can modulate their therapeutic potential. For example, in a series of 5-bromo-pyrimidine derivatives, the nature and position of substituents were found to be crucial for their activity as tyrosine kinase inhibitors. While not directly focused on the phenoxy moiety, these studies underscore the principle that subtle changes to the periphery of the core scaffold can lead to significant differences in biological outcomes.
The 2-bromo and 4-fluoro substitution pattern on the phenoxy ring of the title compound provides a unique electronic environment. The bromine atom, being larger and more polarizable, can engage in different interactions compared to the smaller and highly electronegative fluorine atom. The strategic replacement or addition of other functional groups on this ring can be explored to:
Enhance Potency: Introducing electron-donating or electron-withdrawing groups can alter the electron density of the phenoxy ring, potentially leading to stronger interactions with the target.
Improve Selectivity: Modifying the steric bulk of the substituents can prevent binding to off-target proteins, thereby reducing potential side effects.
Optimize Pharmacokinetic Properties: Alterations to the molecule's polarity and metabolic soft spots can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
A hypothetical SAR study could involve the synthesis of a library of analogues where the bromo and fluoro groups are repositioned or replaced with other halogens (e.g., chlorine, iodine) or with non-halogen substituents like methyl, methoxy, or cyano groups. The resulting compounds would then be subjected to biological screening to determine the impact of these modifications.
Table 1: Hypothetical Substituent Modifications on the Phenoxy Moiety and their Potential Impact
| Position | Original Substituent | Proposed Modification | Rationale for Modification |
| 2 | Bromo | Chloro | Investigate the effect of a smaller halogen on binding affinity. |
| 2 | Bromo | Methyl | Introduce a small lipophilic group to probe steric tolerance. |
| 4 | Fluoro | Methoxy | Introduce an electron-donating group to alter electronic properties. |
| 4 | Fluoro | Cyano | Introduce an electron-withdrawing group to modulate pKa. |
| 5 | Hydrogen | Fluoro | Explore the impact of additional halogen substitution on potency. |
This systematic approach to modifying the halogenated phenoxy moiety is essential for the rational design of analogues with improved therapeutic profiles.
Chromatographic and Spectroscopic Methods for Comprehensive Structural Elucidation and Purity Assessment
The unambiguous characterization and determination of purity are critical for any chemical entity intended for further study. A combination of chromatographic and spectroscopic techniques is employed to achieve a comprehensive analysis of this compound and its analogues.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is the primary technique for both the purification and purity assessment of these compounds. Due to the presence of halogenated aromatic rings, reversed-phase HPLC is particularly effective.
Purification: Preparative HPLC is used to isolate the target compound from reaction mixtures and byproducts. The choice of stationary phase (e.g., C18) and mobile phase (typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid) is optimized to achieve the best separation.
Purity Assessment: Analytical HPLC with UV detection is employed to determine the purity of the final compound. The peak area of the main component relative to the total peak area provides a quantitative measure of purity. Different column chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can offer alternative selectivities for separating closely related impurities, especially isomers.
Table 2: Illustrative HPLC Parameters for the Analysis of Aryloxypyrimidine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Spectroscopic Methods:
A suite of spectroscopic techniques is used for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The aromatic protons on both the pyrimidine and phenoxy rings will exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbons are sensitive to the electronic effects of the substituents.
¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing a distinct signal for the fluorine atom, which can be used for both identification and quantification.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine H-2 | 8.1 - 8.3 | 150 - 155 |
| Pyrimidine H-6 | 8.5 - 8.7 | 155 - 160 |
| Phenoxy H-3' | 7.2 - 7.4 | 120 - 125 |
| Phenoxy H-5' | 7.0 - 7.2 | 115 - 120 (d, JCF) |
| Phenoxy H-6' | 7.5 - 7.7 | 125 - 130 |
| Pyrimidine C-2 | - | 150 - 155 |
| Pyrimidine C-4 | - | 160 - 165 |
| Pyrimidine C-5 | - | 135 - 140 |
| Pyrimidine C-6 | - | 155 - 160 |
| Phenoxy C-1' | - | 150 - 155 (d, JCF) |
| Phenoxy C-2' | - | 110 - 115 |
| Phenoxy C-3' | - | 120 - 125 |
| Phenoxy C-4' | - | 160 - 165 (d, JCF) |
| Phenoxy C-5' | - | 115 - 120 (d, JCF) |
| Phenoxy C-6' | - | 125 - 130 |
*Note: These are predicted values and may vary from experimental data. 'd' denotes a doublet due to coupling with fluorine.
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a characteristic feature in the mass spectrum, resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Notes |
| [M+H]⁺ | 300.9 | 302.9 | Molecular ion peak |
| [M-Br]⁺ | 222.0 | - | Loss of bromine radical |
| [C₆H₄FO]⁺ | 111.0 | - | Fragment corresponding to the fluorophenoxy moiety |
| [C₄H₃N₂O]⁺ | 95.0 | - | Fragment corresponding to the pyrimidin-4-ol moiety |
The synergistic use of these chromatographic and spectroscopic methods is indispensable for ensuring the identity, structural integrity, and purity of this compound and its synthesized analogues, which is a prerequisite for any subsequent biological evaluation.
In Vitro Pharmacological Profiling and Mechanistic Biological Characterization
Survey of Pharmacological Landscapes for Pyrimidine-Based Compounds: A Review of Established Activities
Pyrimidine (B1678525) derivatives are known to exhibit a wide spectrum of biological activities, including antineoplastic, antimicrobial, anti-inflammatory, and antiviral properties. innovareacademics.innih.govindexcopernicus.comnih.govresearchgate.netresearchgate.netijrpr.comwjarr.com The inherent bioisosterism of the pyrimidine nucleus with purines allows these compounds to interact with a variety of biological targets, leading to their diverse therapeutic applications. researchgate.net
Pyrimidine analogues are a cornerstone of cancer chemotherapy. nih.gov Their anticancer effects are often mediated through the inhibition of key enzymes involved in nucleic acid synthesis and cell cycle regulation. nih.govnih.gov
Mechanisms of Action and Cellular Targets:
Kinase Inhibition: A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. nih.govmdpi.comrsc.org These include:
Epidermal Growth Factor Receptor (EGFR): Several pyrimidine derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers. nih.govijrpr.commdpi.com By blocking EGFR signaling, these compounds can halt tumor growth and induce apoptosis.
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. nih.gov Pyrimidine-containing compounds have been developed to inhibit CDKs, leading to cell cycle arrest and preventing cancer cell division. nih.govnih.gov
PIM-1 Kinase: Some novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. rsc.org Inhibition of PIM-1 can lead to significant apoptosis in cancer cells. rsc.org
Induction of Apoptosis: Many pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. ijrpr.comrsc.org This can be achieved through various pathways, including the activation of caspases and the disruption of mitochondrial function. ijrpr.com For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to significantly increase apoptosis in breast cancer cells (MCF-7) and arrest the cell cycle in the G1 phase. rsc.org
Inhibition of Thymidylate Synthase: As analogues of natural pyrimidines, some fluorinated pyrimidines can inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells. acs.org
Examples of Antineoplastic Pyrimidine Derivatives:
| Compound Class | Target Cancer Cell Lines | Noted Activity |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast), HepG2 (Liver) | Potent PIM-1 kinase inhibition and induction of apoptosis. rsc.org |
| Pyrrolo[2,3-d]pyrimidines | SNU-16 (Gastric) | Excellent inhibitory activity against multiple receptor tyrosine kinases. ijrpr.com |
| Pyrazolo[3,4-d]pyrimidines | PC3 (Prostate) | High antiproliferative activity. mdpi.com |
The growing threat of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrimidine derivatives have emerged as a promising class of compounds. nih.govacs.org
Antibacterial Activity:
Pyrimidine analogues have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govinnovareacademics.inacs.org Their mechanisms of action often involve targeting essential bacterial processes. For instance, some 5-fluorouracil (B62378) analogues exert their antibacterial effects against Gram-positive cocci by inducing thymineless death through the inhibition of thymidylate synthetase (ThyA) and/or RNA synthesis. acs.org
Notable Antibacterial Activities of Pyrimidine Derivatives:
| Compound/Derivative | Target Bacteria | Potency (MIC/EC50) |
| 5-Fluorouracil (5-FU) analogues | Gram-positive cocci (MSSA, CLMRSA, VRE) | EC50 values in the range of 10⁻⁹ to 10⁻⁷ M. acs.org |
| Ax2, Ax3, Ax8, Ax14 (Synthetic pyrimidine scaffolds) | Various Gram-positive and Gram-negative bacteria | Exhibited better activity than standard drugs in some cases. nih.gov |
| 2, 4, 6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to standard antibiotics. wjarr.com |
Antifungal and Antiplasmodial Efficacy:
Certain pyrimidine derivatives have also shown significant antifungal activity. innovareacademics.inwjarr.com For example, Flucytosine, a fluorinated pyrimidine, is used to treat systemic fungal infections. wjarr.com Furthermore, pyrimidine-based compounds like Pyrimethamine have been utilized as antimalarial agents due to their ability to selectively inhibit the dihydrofolate reductase (DHFR) of the malaria parasite. wjarr.com
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways. innovareacademics.innih.govnih.govmdpi.com
Mechanisms of Anti-inflammatory Action:
COX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.govmdpi.com Several pyrimidine derivatives have been developed as selective COX-2 inhibitors, offering a potential advantage of reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com
Inhibition of Pro-inflammatory Cytokines: Pyrimidine scaffolds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.gov
Examples of Anti-inflammatory Pyrimidine Derivatives:
| Compound Class | Mechanism of Action | Observed Effect |
| Pyrazolo[3,4-d]pyrimidines | COX-2 Inhibition | Potent suppression of COX-2 activity. nih.gov |
| Indole–pyrimidine hybrids | Inhibition of paw edema | Notable anti-inflammatory activity in in vivo models. nih.gov |
| L1 and L2 (Specific pyrimidine derivatives) | Selective COX-2 Inhibition | High selectivity towards COX-2, comparable to meloxicam. mdpi.com |
Pyrimidine derivatives are a significant class of antiviral agents, with several compounds being used clinically to treat viral infections. indexcopernicus.comnih.govnih.gov Their structural similarity to the natural pyrimidine bases of nucleic acids allows them to interfere with viral replication. nih.gov
Mechanisms of Antiviral Action:
Many antiviral pyrimidine nucleoside analogues function by inhibiting viral DNA or RNA synthesis. They can be incorporated into the growing nucleic acid chain, causing chain termination, or they can inhibit viral polymerases.
Spectrum of Antiviral Activity:
Pyrimidine-containing compounds have demonstrated efficacy against a wide range of viruses, including:
Herpes Simplex Virus (HSV) wjarr.com
Human Immunodeficiency Virus (HIV) nih.gov
Hepatitis B and C viruses nih.gov
Influenza virus nih.gov
Human Coronavirus 229E (HCoV-229E) mdpi.com
For example, 5-iododeoxyuridine has been used for viral infections, and certain pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E. mdpi.comnih.gov
Advanced In Vitro Biological Evaluation of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol and Chemically Related Analogues
While the broader pharmacological activities of pyrimidine derivatives are well-documented, the specific biological profile of this compound is less characterized in publicly available literature. However, based on the activities of structurally related analogues, its potential can be explored through advanced in vitro evaluation methods.
Phenotypic screening has re-emerged as a powerful tool in drug discovery, allowing for the identification of compounds that induce a desired change in cellular phenotype without a preconceived hypothesis about the molecular target. nih.gov This approach is particularly valuable for complex diseases like cancer.
Application in Cancer Research:
In the context of evaluating compounds like this compound, cell-based phenotypic screens can be employed to assess their effects on various cancer cell lines. nih.govnih.gov
Typical Phenotypic Screening Assays:
| Assay Type | Purpose | Example Application |
| Anti-proliferative Assays (e.g., MTT, SRB) | To measure the inhibitory effect of a compound on the growth and proliferation of cancer cells. | A series of novel 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives were evaluated for their anti-proliferative activities on five types of tumor cells. nih.govnih.gov |
| Apoptosis Assays (e.g., Flow Cytometry) | To determine if a compound induces programmed cell death in cancer cells. | A pyrido[2,3-d]pyrimidine derivative was shown to induce apoptosis in SW620 human colon cancer cells in a concentration-dependent manner. nih.govnih.gov |
| Cell Cycle Analysis | To investigate the effect of a compound on the different phases of the cell cycle. | Analysis can reveal if a compound causes cell cycle arrest at a specific phase, which is a common mechanism for anticancer drugs. ijrpr.com |
Through such phenotypic screening campaigns, the antiproliferative potential and mechanism of action of this compound and its analogues can be systematically investigated across a panel of diverse cancer cell lines, providing valuable insights into their therapeutic potential.
Biochemical Assays for Specific Enzyme and Receptor Interaction Profiling
There is no available data from biochemical assays to define the interaction profile of this compound with various kinases and enzymes. Specifically, information regarding its inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), or Dihydrofolate reductase (DHFR) is not present in the reviewed literature.
Table 1: Summary of Kinase and Enzyme Inhibition Assays for this compound
| Target Enzyme/Receptor | Assay Type | Result (e.g., IC50, Ki) |
|---|---|---|
| ULK1 | Data Not Available | Data Not Available |
| VEGFR-2 | Data Not Available | Data Not Available |
| c-Met | Data Not Available | Data Not Available |
| EGFR | Data Not Available | Data Not Available |
| BTK | Data Not Available | Data Not Available |
| DHFR | Data Not Available | Data Not Available |
Investigations into Molecular Mechanisms of Cellular Response
In line with the lack of biochemical data, there are no published studies investigating the molecular mechanisms of cellular response to this compound. Consequently, its potential to modulate critical cellular processes remains uncharacterized.
Modulation of Autophagy: There is no information available on whether this compound can induce or inhibit autophagy.
Induction of Apoptosis: It is currently unknown if this compound can trigger programmed cell death or apoptosis in any cell line.
Cell Cycle Regulation: The effect of this compound on cell cycle progression has not been documented.
Table 2: Cellular Mechanism Investigation for this compound
| Cellular Process | Experimental Model | Key Findings |
|---|---|---|
| Modulation of Autophagy | Data Not Available | Data Not Available |
| Induction of Apoptosis | Data Not Available | Data Not Available |
| Cell Cycle Regulation | Data Not Available | Data Not Available |
Target Engagement Studies and Downstream Pathway Analysis
Consistent with the preceding sections, there is no evidence of target engagement studies or downstream pathway analysis for this compound in the scientific literature. Such studies are crucial for confirming the interaction of a compound with its putative molecular target within a cellular context and for understanding its subsequent effects on signaling cascades. The absence of this information means that the molecular targets and the broader cellular impact of this compound are yet to be determined.
Comprehensive Structure Activity Relationship Sar Derivation
Systematic Probing of Pyrimidine (B1678525) Nucleus Substituents and their Biological Consequences
The hydroxyl group at the C-4 position of the pyrimidine ring is a crucial determinant of biological activity. Its primary role is to participate in hydrogen bonding interactions within the active site of target proteins, such as kinases. nih.gov
Hydrogen Bonding: The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its pyrimidone form. This allows the C-4 substituent, in concert with the adjacent ring nitrogen (N3), to act as a hydrogen bond donor-acceptor system. This feature is vital for anchoring the molecule into the hinge region of many kinase ATP-binding sites, mimicking the interaction of the adenine (B156593) base of ATP. acs.org
Electronic Effects: The hydroxyl group is an electron-donating group, which influences the electron density of the pyrimidine ring. This modulation of the ring's electronic character can affect its pKa and its ability to engage in aromatic or stacking interactions with amino acid residues like phenylalanine in a target's active site.
Conformational Rigidity: The potential for intramolecular hydrogen bonding between the C4-hydroxyl group and the ether oxygen at C5 can influence the rotational freedom around the C5-O bond. This can pre-organize the molecule into a more favorable conformation for binding, reducing the entropic penalty upon interaction with the target.
The phenoxy linkage at the C-5 position serves as a critical bridge, connecting the pyrimidine core to the substituted phenyl ring. The nature of this ether linkage has profound stereochemical and electronic implications.
Conformational Orientation: The diaryl ether bond is not rigid and possesses torsional flexibility. The specific dihedral angles adopted around this linkage dictate the three-dimensional orientation of the phenyl ring relative to the pyrimidine scaffold. This orientation is paramount for positioning the phenyl ring substituents correctly within the target's binding pocket to achieve optimal interactions. rsc.org
Electronic Insulation and Modulation: The oxygen atom of the ether linkage acts as a weak electron-donating group through resonance but also serves to electronically separate the two aromatic systems. This separation ensures that the electronic properties of each ring can be modified somewhat independently, which is a key strategy in lead optimization.
Vectorial Orientation: The linkage provides a specific vector that directs the phenyl ring away from the core. The length and angle of this vector are defining features for fitting into the target site. Modifications to this linker, such as replacing the oxygen with sulfur or an amino group, would alter these spatial parameters and significantly impact activity.
Dissection of the Halogenated Phenyl Ring's Impact on Biological Efficacy
The substitution pattern on the distal phenyl ring is a primary driver of potency and selectivity. The specific placement of bromo and fluoro groups on this ring creates a unique combination of steric, electronic, and lipophilic properties.
The combination of an ortho-bromo and a para-fluoro substituent provides a distinct set of properties that enhance pharmacological activity through multiple mechanisms. nih.gov
Ortho-Bromo Group:
Steric Influence: The bulky bromo group at the ortho position can induce a specific torsional angle in the phenoxy linkage. This steric hindrance restricts the rotation of the phenyl ring, locking the molecule into a preferred, bioactive conformation.
Halogen Bonding: Bromine can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen on amino acid side chains within the binding pocket.
Lipophilicity: The bromine atom significantly increases the lipophilicity of this region of the molecule, promoting hydrophobic interactions.
Para-Fluoro Group:
Electronic Effect: Fluorine is the most electronegative element, and its placement at the para position strongly withdraws electron density from the phenyl ring. This can enhance binding affinity by modulating the electrostatic interactions with the target protein. u-tokyo.ac.jp
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The inclusion of fluorine often serves to block a potential site of oxidative metabolism, thereby improving the pharmacokinetic profile of the compound. nih.gov
Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, forming additional stabilizing interactions within the active site. nih.gov
The synergistic effect of these two halogens is often greater than the sum of their individual contributions, providing a powerful combination of conformational control, enhanced binding interactions, and improved metabolic stability.
Table 1: Summary of Halogen Substitution Effects
| Substituent | Position | Key Physicochemical Properties | Impact on Pharmacological Activity |
|---|---|---|---|
| Bromo | Ortho | High Lipophilicity, Large van der Waals radius, Halogen Bond Donor | Induces specific molecular conformation via steric hindrance; Forms halogen bonds with target; Enhances hydrophobic interactions. |
| Fluoro | Para | High Electronegativity, Small van der Waals radius, Strong C-F bond | Modulates ring electronics for improved binding; Blocks metabolic oxidation; Can act as a hydrogen bond acceptor. |
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune a compound's properties while retaining its essential binding characteristics. cambridgemedchemconsulting.comchem-space.com Both the halogen substituents and the entire phenoxy ring system are amenable to such modifications.
Halogen Replacements:
Replacing the ortho-bromo group with chlorine would reduce the steric bulk, potentially altering the preferred conformation.
Substituting the para-fluoro with groups like a cyano (-CN) or trifluoromethyl (-CF3) group would maintain or enhance the electron-withdrawing nature but would introduce different steric and hydrogen bonding profiles.
Ring System Replacements:
The entire 2-bromo-4-fluorophenyl ring could be replaced with a heterocyclic isostere, such as a substituted pyridine (B92270) or pyrazole (B372694) ring. chem-space.com The introduction of nitrogen atoms into the ring can serve as a "metabolic soft spot" handle, improve solubility, and introduce new hydrogen bonding possibilities, potentially altering selectivity and potency. nih.gov For example, a pyridyl ring could offer a hydrogen bond acceptor to interact with the target protein.
Linker Modification:
While outside the phenoxy moiety itself, modifying the ether linker (e.g., to -S- or -NH-) represents another bioisosteric approach. This would alter the bond angle, length, and flexibility, leading to a reorientation of the phenyl ring and a different SAR profile.
Table 2: Potential Bioisosteric Replacements and Their Rationale
| Original Moiety | Bioisosteric Replacement | Rationale for Modification |
|---|---|---|
| ortho-Bromo | ortho-Chloro, ortho-Methyl | Modulate steric bulk and lipophilicity; fine-tune conformational restriction. |
| para-Fluoro | para-Cyano, para-Trifluoromethyl | Maintain or increase electron-withdrawing character; alter hydrogen bonding potential. |
| Phenyl Ring | Pyridyl Ring | Introduce hydrogen bond acceptor; improve solubility; alter metabolic profile. |
Delineation of Critical Pharmacophore Models for Rational Compound Design
Based on the detailed SAR analysis, a pharmacophore model for compounds based on the 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol scaffold can be proposed. This model highlights the essential chemical features required for biological activity and serves as a blueprint for designing new molecules. nih.govmdpi.com
The critical pharmacophore features are:
Hydrogen Bond Donor/Acceptor Site: Located at the C-4 hydroxyl and N-3 position of the pyrimidine ring, essential for anchoring to the protein hinge region.
Aromatic/Hydrophobic Core: The pyrimidine ring itself, which can engage in pi-stacking or hydrophobic interactions.
Linker Vector: A defined spatial vector provided by the C-5 ether oxygen, which correctly orients the substituted phenyl ring.
Hydrophobic/Aromatic Region 1: The substituted phenyl ring, which occupies a hydrophobic pocket in the target protein.
Steric/Halogen Bond Donor Feature: A feature corresponding to the ortho-bromo substituent, which enforces a specific conformation and can participate in halogen bonding.
Electron-Withdrawing/H-Bond Acceptor Feature: A feature at the para position of the phenyl ring, representing the electronic influence and potential hydrogen bonding of the fluorine atom.
This model provides a robust framework for virtual screening and the rational design of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.
Development of Predictive SAR Models and Strategies for Lead Optimization
The progression of a promising hit compound, such as this compound, into a viable drug candidate is a meticulous process centered on lead optimization. This phase of drug discovery is heavily reliant on a deep understanding of the structure-activity relationship (SAR), which delineates how specific structural features of a molecule influence its biological activity. To expedite and rationalize the lead optimization process, computational methods are frequently employed to develop predictive SAR models. These models, in turn, guide the synthesis of new analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a lead compound like this compound, a QSAR study would involve the synthesis and biological evaluation of a library of analogs. These analogs would feature systematic variations in the substituents on both the pyrimidine and the phenoxy rings.
The development of a robust QSAR model typically involves the following steps:
Data Set Generation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 values against a specific target) determined.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods are then used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. Two commonly used methods are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govscirp.org
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. mui.ac.ir
Multiple Linear Regression (MLR): MLR is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov An MLR model for analogs of this compound might take the form of an equation that linearly combines several key descriptors to predict activity. scirp.org While relatively simple to interpret, MLR models may not be suitable for complex biological systems where non-linear relationships exist. nih.gov
Artificial Neural Networks (ANN): ANNs are more complex computational models inspired by the structure and function of biological neural networks. scientific.net They are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.gov Studies on pyrimidine derivatives have shown that ANN models can often provide superior predictive power compared to MLR models, especially when dealing with intricate SAR landscapes. nih.govmui.ac.ir
To illustrate the application of QSAR, consider a hypothetical dataset of analogs of this compound and the resulting QSAR models.
| Compound | R1 | R2 | LogP | Molecular Weight | pIC50 |
|---|---|---|---|---|---|
| 1 | Br | F | 3.5 | 317.1 | 6.2 |
| 2 | Cl | F | 3.2 | 272.7 | 6.5 |
| 3 | I | F | 3.9 | 364.1 | 6.0 |
| 4 | Br | H | 3.3 | 299.1 | 5.8 |
| 5 | Br | Cl | 3.7 | 333.6 | 6.3 |
From such a dataset, hypothetical MLR and ANN models could be developed. For instance, an MLR equation might reveal that a lower LogP and the presence of a chlorine atom at the R1 position are beneficial for activity. An ANN model, on the other hand, might uncover more subtle, non-linear interactions between the different substituents and their impact on potency.
Strategies for Lead Optimization
The insights gained from SAR and predictive QSAR models are instrumental in guiding the lead optimization process. The primary goals of lead optimization are to enhance the desired biological activity, improve selectivity, and optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the lead compound. afjbs.comsifisheriessciences.com For this compound, a systematic approach to lead optimization would involve the targeted modification of its core structural components.
Modification of the Pyrimidine Scaffold: The pyrimidine ring is a common scaffold in many kinase inhibitors, often forming key hydrogen bonding interactions within the ATP binding site of the target kinase. nih.govnih.gov Modifications to the pyrimidine core of this compound could involve:
Substitution at the 2- and 6-positions: Introducing small alkyl or amino groups at these positions could probe for additional binding interactions and modulate the electronic properties of the ring system.
Replacement of the pyrimidin-4-ol core: Bioisosteric replacement of the pyrimidin-4-ol moiety with other heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine, could lead to improved potency and selectivity. rsc.org
Exploring different halogen substitutions: Systematically replacing the bromo and fluoro substituents with other halogens (e.g., chloro, iodo) or hydrogen would help to delineate the optimal electronic and steric requirements for activity.
Introducing other substituents: The introduction of small alkyl, alkoxy, or trifluoromethyl groups at various positions on the phenoxy ring could further enhance binding affinity and modulate physicochemical properties.
In Silico ADMET Profiling: In parallel with the synthesis and biological evaluation of new analogs, in silico ADMET profiling is a critical component of modern lead optimization. nih.gov Computational tools can predict a range of pharmacokinetic and toxicological properties, such as aqueous solubility, membrane permeability, metabolic stability, and potential for off-target toxicities. afjbs.com This allows for the early identification and prioritization of compounds with a higher likelihood of success in later stages of drug development.
The following table provides a hypothetical example of how lead optimization strategies, guided by SAR and in silico predictions, could be applied to improve the properties of this compound.
| Compound | Modification | pIC50 | Selectivity | Solubility (µM) | Metabolic Stability (t½) |
|---|---|---|---|---|---|
| Lead | - | 6.2 | 10-fold | 5 | 15 min |
| Analog A | Replace Br with Cl | 6.5 | 15-fold | 8 | 20 min |
| Analog B | Add methyl group to pyrimidine | 6.4 | 12-fold | 6 | 25 min |
| Analog C | Replace F with OCH3 | 6.1 | 8-fold | 4 | 10 min |
| Optimized Lead | Combination of beneficial modifications | 7.5 | 100-fold | 50 | > 60 min |
Through an iterative process of design, synthesis, testing, and computational analysis, the initial lead compound can be systematically refined into a pre-clinical candidate with a desirable balance of potency, selectivity, and drug-like properties.
Advanced Computational Chemistry and Molecular Modeling for Mechanistic Understanding
Ligand-Protein Interaction Profiling through Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol, might interact with a biological target, typically a protein.
A molecular docking study for this compound would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The simulation would generate multiple possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.
Table 1: Hypothetical Docking Scores for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | Data not available |
| Inhibition Constant (Ki) | Data not available |
Analysis of the top-ranked docking pose would reveal the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex.
Key interactions that would be investigated include:
Hydrogen Bonding: The pyrimidin-4-ol moiety of the compound could act as a hydrogen bond donor or acceptor.
Hydrophobic Interactions: The bromo-fluorophenoxy group would likely engage in hydrophobic interactions with nonpolar residues.
Halogen Bonding: The bromine and fluorine atoms could potentially form halogen bonds with electron-rich atoms in the protein.
Table 2: Hypothetical Interacting Residues for this compound in a Target Active Site
| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Data not available | Data not available | Data not available |
| Hydrophobic | Data not available | Data not available | Data not available |
Dynamic Behavior Analysis via Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time.
MD simulations would be used to explore the conformational flexibility of this compound, both in a simulated aqueous environment and when bound to its target protein. This would reveal the most stable conformations of the molecule and how its shape might adapt upon binding.
By running an MD simulation of the docked complex, the stability of the predicted binding pose can be assessed. Key metrics such as the root-mean-square deviation (RMSD) of the ligand would be calculated to see if it remains stably bound in the active site. These simulations also provide a detailed view of the role water molecules play in mediating interactions between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are used to understand the relationship between the chemical structure of a series of compounds and their biological activity.
For a series of analogues of this compound, a QSAR model could be developed to correlate physicochemical properties (e.g., hydrophobicity, electronic properties) with their observed activity. This would result in a mathematical equation that could predict the activity of new, unsynthesized compounds.
A pharmacophore model would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model would serve as a template for designing new molecules with potentially improved potency and selectivity.
Without experimental data on the biological activity of this compound and related compounds, the development of QSAR and pharmacophore models is not feasible.
Future Research Trajectories and Translational Outlook
Innovative Synthetic Method Development for Scalable Production and Diversity-Oriented Synthesis
Advancing compounds like 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol from laboratory-scale synthesis to viable drug candidates requires robust and scalable production methods. researchgate.net Current synthetic routes to pyrimidine (B1678525) derivatives often involve multi-step processes. nih.govgsconlinepress.com Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic pathways. Methodologies such as continuous flow chemistry, solid-phase synthesis, and catalytic C-H activation could streamline production and reduce waste. figshare.com
Furthermore, Diversity-Oriented Synthesis (DOS) is a crucial strategy for generating extensive libraries of structurally diverse pyrimidine analogs. acs.orgfrontiersin.orgnih.govrsc.org By systematically modifying the pyrimidine core and its substituents, DOS allows for the rapid exploration of the chemical space around the lead compound. nih.gov This approach is instrumental in building structure-activity relationships (SAR) and optimizing compounds for improved potency, selectivity, and pharmacokinetic profiles. The pyrimidine scaffold is particularly well-suited for DOS due to its multiple reaction sites, enabling the creation of large, focused libraries for screening. nih.gov
| Synthetic Strategy | Potential Advantages for Pyrimidine Derivatives |
| Continuous Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, and potential for automation. |
| Solid-Phase Synthesis | Simplified purification, suitability for automated parallel synthesis to create compound libraries. figshare.com |
| Catalytic C-H Activation | More direct and atom-economical functionalization of the pyrimidine core, reducing synthetic steps. |
| Diversity-Oriented Synthesis (DOS) | Rapid generation of structurally diverse analogs for comprehensive SAR studies and lead optimization. acs.orgnih.gov |
Integration of High-Throughput Screening and Omics Technologies for Systems-Level Biological Insights
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.govmdpi.comthermofisher.com For a compound like this compound and its derivatives, HTS assays are essential for identifying initial "hits" with desired biological activity, such as the inhibition of a specific kinase or the suppression of cancer cell proliferation. nih.gov DNA-Encoded Library Technology (DELT) represents a further evolution, allowing for the screening of billions of molecules simultaneously, significantly expanding the scope of initial discovery efforts. nih.govacs.org
Beyond initial screening, the integration of "omics" technologies (genomics, proteomics, metabolomics) provides a deeper, systems-level understanding of a compound's biological effects. nih.govyoutube.comfrontlinegenomics.com For instance, proteomics can identify the direct protein targets of the compound, while transcriptomics and metabolomics can reveal downstream changes in gene expression and metabolic pathways. medrxiv.orgmedrxiv.org This holistic view helps to elucidate the mechanism of action, identify potential biomarkers for patient stratification, and uncover off-target effects early in the development process.
| Technology | Application in Drug Discovery | Relevance to Pyrimidine Scaffolds |
| High-Throughput Screening (HTS) | Rapidly screen large libraries for bioactivity against specific targets. mdpi.com | Identify active pyrimidine derivatives from diverse chemical libraries. nih.gov |
| DNA-Encoded Library Technology (DELT) | Screen libraries of billions of compounds to find novel hits. acs.org | Efficiently explore vast chemical space for new pyrimidine-based inhibitors. |
| Proteomics | Identify direct protein targets and off-targets of a compound. | Uncover the specific kinases or enzymes inhibited by this compound. |
| Transcriptomics/Metabolomics | Analyze downstream effects on gene expression and metabolic pathways. medrxiv.org | Understand the systems-level impact on cellular processes and identify efficacy biomarkers. |
Leveraging Artificial Intelligence and Machine Learning Approaches for De Novo Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govfrontiersin.orgeaspublisher.com For compounds based on the this compound scaffold, AI can be employed in several key areas. Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict the biological activity of novel pyrimidine analogs based on their structural features, prioritizing the synthesis of the most promising candidates. nih.govgithub.complos.orgresearchgate.net
Exploration of Synergistic Therapeutic Combinations with Existing Agents
To enhance therapeutic efficacy and overcome potential drug resistance, future research will explore combining pyrimidine-based inhibitors with existing drugs. nih.gov Combination therapy is a standard approach in areas like oncology, where targeting multiple pathways simultaneously can lead to improved patient outcomes. mdpi.com For example, a pyrimidine derivative acting as a kinase inhibitor could be paired with conventional chemotherapy, immunotherapy, or other targeted agents. nih.govaacrjournals.org
Preclinical studies would be designed to identify synergistic interactions, where the combined effect of the two drugs is greater than the sum of their individual effects. nih.gov Such studies can reveal novel mechanisms of action and provide a strong rationale for advancing specific combinations into clinical trials. The goal is to develop more durable and effective treatment regimens for complex diseases. nih.gov
Identification of Novel Modulatory Targets and Applications in Underexplored Disease Areas
The pyrimidine scaffold is known for its versatility in interacting with a wide range of biological targets. nih.govgsconlinepress.com While many pyrimidine-based drugs target well-established pathways like kinases in cancer, there is significant potential to identify novel targets and applications in other diseases. researchgate.netnih.gov Techniques like chemoproteomics can be used to screen pyrimidine libraries against the entire cellular proteome to uncover previously unknown binding partners.
This could expand the therapeutic applications of compounds like this compound into underexplored areas such as neurodegenerative diseases, metabolic disorders, or parasitic infections. ontosight.ainih.gov The inhibition of pyrimidine biosynthesis itself has been shown to impact viral growth through innate immunity, suggesting potential antiviral applications. nih.gov Identifying novel targets for this privileged scaffold could open up entirely new avenues for drug development and address unmet medical needs. pnas.org
Q & A
Q. What are the common synthetic routes for preparing 5-(2-bromo-4-fluorophenoxy)pyrimidin-4-ol?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between a halogenated pyrimidin-ol precursor (e.g., 5-bromo-4-hydroxypyrimidine) and 2-bromo-4-fluorophenol. Key steps include:
- Activating the pyrimidin-4-ol ring by deprotonation with a strong base (e.g., NaH or K2CO3) in anhydrous DMF or THF.
- Reacting with the aryl bromide under reflux (80–120°C) for 12–24 hours .
Critical Parameters : - Solvent choice (polar aprotic solvents enhance SNAr reactivity).
- Temperature control to minimize side reactions (e.g., elimination or over-substitution).
Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- 1H/13C NMR :
- Aromatic protons on the pyrimidine ring appear as doublets in δ 8.2–8.5 ppm (J = 5–6 Hz).
- The 2-bromo-4-fluorophenoxy group shows distinct splitting patterns: δ 7.1–7.4 ppm (meta-F coupling) and δ 6.8–7.0 ppm (ortho-Br coupling) .
- IR :
- Hydroxyl stretch (O–H) at ~3200–3400 cm⁻¹ (broad).
- C–Br stretch at ~550–650 cm⁻¹ and C–F at ~1200–1250 cm⁻¹ .
Cross-Validation : Combine with mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns (Br/F contribute distinct signatures) .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the regioselectivity of reactions involving this compound?
- Methodological Answer :
- The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the phenoxy ring.
- Fluorine’s inductive effect stabilizes intermediates in SNAr reactions, favoring substitution at the pyrimidine C2 position .
Experimental Design : - Perform DFT calculations to map electron density and predict reactive sites.
- Validate with competitive reactions using isotopic labeling (e.g., ¹⁸O in the hydroxyl group) .
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer :
- Scenario : Discrepancies between XRD (solid-state) and NMR (solution-state) data may arise from conformational flexibility or solvent effects.
- Resolution Strategies :
Conduct variable-temperature NMR to assess dynamic effects (e.g., ring flipping in pyrimidine).
Compare XRD data (e.g., bond angles/planarity) with computational models (e.g., Gaussian or ORCA) .
Case Study : shows buff crystals with specific torsion angles; discrepancies in solution-state data may indicate solvent-induced conformational changes .
Q. What strategies optimize the stability of this compound under experimental conditions?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the bromophenoxy group under acidic/basic conditions or photo-dehalogenation.
- Stabilization Methods :
- Store in amber vials at –20°C under inert gas (N2/Ar).
- Use stabilizers (e.g., BHT) in polar solvents to prevent radical-mediated degradation .
Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
